molecular formula C19H18ClNO5S B2942179 N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,4-dimethoxybenzamide CAS No. 863007-83-4

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,4-dimethoxybenzamide

Cat. No. B2942179
CAS RN: 863007-83-4
M. Wt: 407.87
InChI Key: WONRXIJCWHFTPO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H18ClNO5S and its molecular weight is 407.87. The purity is usually 95%.
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Scientific Research Applications

Application in Molecular Structure Studies

The title compound N-3-hydroxyphenyl-4-methoxybenzamide was prepared and its molecular structure was characterized through various techniques including X-ray diffraction and DFT calculations. This research highlights the importance of intermolecular interactions and their influence on the molecular geometry of compounds like N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,4-dimethoxybenzamide (Karabulut et al., 2014).

Synthesis and Characterization

A study focused on the synthesis and characterization of tritium-labeled N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a compound with similar benzamide functionality. This research demonstrates advanced techniques in labeling and analyzing compounds with complex structures (Hong et al., 2015).

Environmental Impact Studies

Research on chlorinated phenols, which are structurally related to the chlorophenyl component of the target compound, provides insights into their environmental impact, toxicity, and metabolism. This study is relevant for understanding the broader implications of using compounds with chlorophenyl groups (Ahlborg & Thunberg, 1980).

Development of Novel Synthetic Routes

The development of practical and scalable synthetic routes for related compounds showcases the importance of efficient and environmentally friendly synthesis methods in pharmaceutical research (Yoshida et al., 2014).

Photodegradation Studies

The study of the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, which shares a similar structural component, in different media highlights the importance of understanding the stability and breakdown of complex compounds under various environmental conditions (Guoguang et al., 2001).

properties

IUPAC Name

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO5S/c1-25-16-6-7-17(18(11-16)26-2)19(22)21(14-5-3-4-13(20)10-14)15-8-9-27(23,24)12-15/h3-11,15H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONRXIJCWHFTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,4-dimethoxybenzamide

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